

# Navigating the Nuances of Olesoxime: A Technical Guide to Interpreting Clinical Trial Outcomes

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Compound of Interest		
Compound Name:	Olesoxime	
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#### **Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding the conflicting clinical trial results of **Olesoxime** in Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA).

# Frequently Asked Questions (FAQs)

Q1: What is **Olesoxime** and what is its proposed mechanism of action?

**Olesoxime** (TRO19622) is a cholesterol-like compound developed as a potential neuroprotective agent.[1] Its primary proposed mechanism of action is the modulation of the mitochondrial permeability transition pore (mPTP).[2][3][4] By interacting with proteins of the outer mitochondrial membrane, **Olesoxime** is thought to prevent the opening of the mPTP, thereby reducing mitochondrial dysfunction, oxidative stress, and subsequent apoptotic cell death of neurons.[5][6] Preclinical studies suggested that **Olesoxime** promotes the function and survival of neurons under stress conditions relevant to neurodegenerative diseases.[5][7]

Q2: Why were the clinical trial results for **Olesoxime** in ALS and SMA considered conflicting?

The clinical trial outcomes for **Olesoxime** were conflicting because the promising preclinical data and initial trial signals did not translate into statistically significant clinical benefits in later-



stage or long-term studies.

- In Amyotrophic Lateral Sclerosis (ALS), the Phase III trial did not demonstrate a significant increase in survival for patients treated with **Olesoxime** compared to placebo.[2][8] While a slight positive trend on functional scales was observed at an interim time point, this effect was not sustained.[2][9]
- In Spinal Muscular Atrophy (SMA), a Phase II trial initially suggested that **Olesoxime** might maintain motor function over a 24-month period, although it did not meet its primary endpoint.[10][11] However, a subsequent long-term, open-label extension study (OLEOS) revealed that motor function declined after 12 to 18 months of treatment, leading to the discontinuation of the drug's development for SMA.[12][13][14]

Q3: What were the key quantitative outcomes of the **Olesoxime** clinical trials?

The following tables summarize the key quantitative data from the pivotal clinical trials of **Olesoxime** in ALS and SMA.

# **Data Presentation: Summary of Clinical Trial Results**

Table 1: Olesoxime Phase III Trial in Amyotrophic Lateral Sclerosis (ALS)



Parameter	Olesoxime + Riluzole (n=259)	Placebo + Riluzole (n=253)	p-value	Citation(s)
Primary Endpoint: Survival at 18 months	69.4%	67.5%	0.71	[9]
Secondary Endpoint: Change in ALSFRS-R score at 9 months	Showed a small, non-significant positive trend	-	-	[2][9]
Secondary Endpoint: Change in ALSFRS-R score at 18 months	No significant difference	No significant difference	-	[9]

Table 2: Olesoxime Phase II/III Trial in Spinal Muscular Atrophy (SMA)

Parameter	Olesoxime (n=108)	Placebo (n=57)	p-value	Citation(s)
Primary Endpoint: Change in MFM D1+D2 from baseline to 24 months	+0.18	-1.82	0.0676	[10]
Secondary Endpoints	Suggested maintenance of motor function	Showed a decline in motor function	-	[10][11]

Table 3: OLEOS (Open-Label Extension) Study in SMA



Parameter	Outcome	Citation(s)
Long-term Efficacy	Motor function scores were stable for the first 52 weeks but declined thereafter. The greatest decline was observed in patients ≤15 years old and those with Type 2 SMA.	[13][14]
Conclusion	The study did not support a significant long-term benefit of Olesoxime in patients with SMA.	[13][15]

# Troubleshooting Guides: Interpreting Experimental Discrepancies

Issue: Discrepancy between preclinical efficacy and clinical trial failures.

Possible Causes and Explanations:

- Disease Model Limitations: The animal models used in preclinical studies, such as the SOD1
  G93A mouse model for ALS, may not fully recapitulate the complex pathology of the human
  disease.[2][16] This can lead to an overestimation of a drug's potential efficacy.
- Disease Stage at Intervention: In the ALS trial, it was hypothesized that by the time of diagnosis and treatment initiation, the disease process was already too advanced for Olesoxime to exert a detectable benefit over the standard of care, riluzole.[2][8]
- Pharmacokinetics and Pharmacodynamics (PK/PD): While Olesoxime was generally well-tolerated, the optimal dosage and exposure required for a sustained therapeutic effect in humans may not have been achieved or maintained.[3][12]
- Complexity of Neurodegeneration: The targeted mechanism, while relevant, may not be the sole or primary driver of disease progression in all patients. Neurodegenerative diseases are often multifactorial.



# **Experimental Protocols**

Protocol 1: Phase III Clinical Trial of Olesoxime in ALS

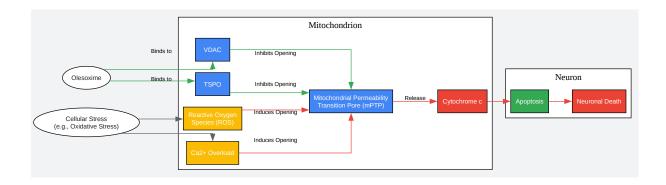
- Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.[2][9]
- Participants: 512 patients with probable or definite ALS, receiving a stable dose of riluzole.[2]
   [9]
- Intervention: Olesoxime (330 mg/day, oral) or matching placebo.[2][9]
- Duration: 18 months.[2][9]
- Primary Outcome Measure: Survival at 18 months.[9]
- Secondary Outcome Measures: Change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score, slow vital capacity (SVC), and manual muscle testing.[9]

Protocol 2: Phase II/III Clinical Trial of Olesoxime in SMA

- Study Design: A randomized, double-blind, placebo-controlled study.[7][10]
- Participants: 165 patients with Type 2 or non-ambulatory Type 3 SMA, aged 3-25 years.[10]
   [11]
- Intervention: Olesoxime (10 mg/kg/day, oral liquid suspension) or matching placebo.[10][17]
- Duration: 24 months.[10]
- Primary Outcome Measure: Change from baseline in the Motor Function Measure (MFM) domains D1 and D2.[10][17]
- Secondary Outcome Measures: Hammersmith Functional Motor Scale for SMA, pulmonary function, and quality of life measures.

# **Mandatory Visualizations**

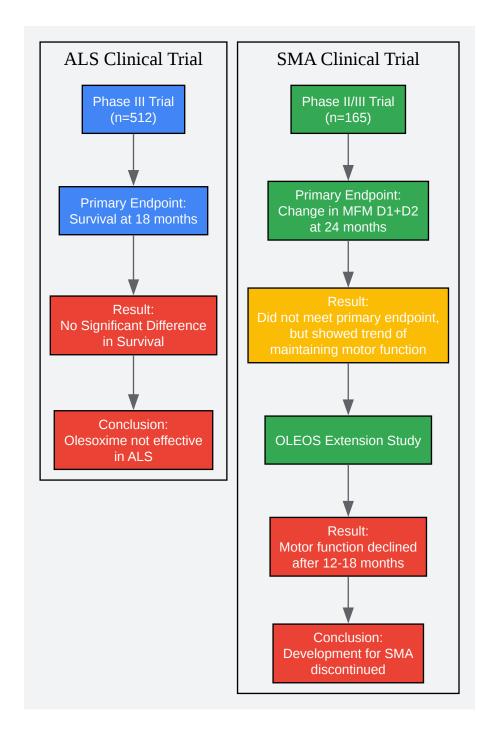




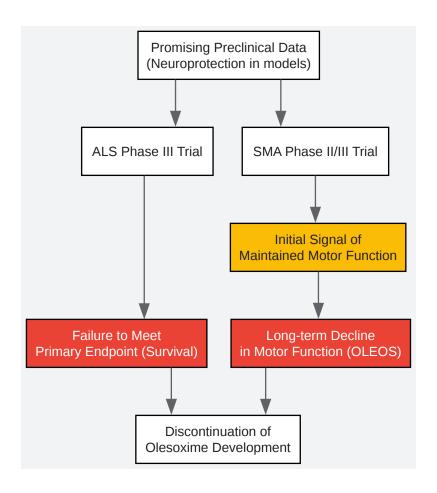
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Caption: Proposed mechanism of **Olesoxime** in preventing mitochondrial-mediated apoptosis.









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